molecular formula C13H18O B145257 1,2-Benzocyclononen-3-ol CAS No. 127654-55-1

1,2-Benzocyclononen-3-ol

Cat. No. B145257
M. Wt: 190.28 g/mol
InChI Key: CMTVEFDHBHPPAB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzocyclononen-3-ol is a chemical compound with the molecular formula C9H10O. It is a cyclic ketone that is commonly used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of 1,2-Benzocyclononen-3-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways within cells. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation.

Biochemical And Physiological Effects

1,2-Benzocyclononen-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of ROS and pro-inflammatory cytokines in vitro. Additionally, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

One advantage of 1,2-Benzocyclononen-3-ol is its ability to exhibit antioxidant and anti-inflammatory effects in vitro. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its effects may not necessarily translate to in vivo models.

Future Directions

There are several future directions for research involving 1,2-Benzocyclononen-3-ol. One potential area of study is its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzocyclononen-3-ol and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1,2-Benzocyclononen-3-ol can be achieved through a multistep process that involves the reaction of 1,3-cyclohexadiene with a variety of reagents. One common method involves the reaction of 1,3-cyclohexadiene with sulfuric acid to form the corresponding diene sulfate. This intermediate can then be reacted with sodium hydroxide to form the desired product.

Scientific Research Applications

1,2-Benzocyclononen-3-ol has been used in a variety of scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor effects in vitro. Additionally, it has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

127654-55-1

Product Name

1,2-Benzocyclononen-3-ol

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(6R)-6,7,8,9,10,11-hexahydro-5H-benzo[9]annulen-6-ol

InChI

InChI=1S/C13H18O/c14-13-9-3-1-2-6-11-7-4-5-8-12(11)10-13/h4-5,7-8,13-14H,1-3,6,9-10H2/t13-/m1/s1

InChI Key

CMTVEFDHBHPPAB-CYBMUJFWSA-N

Isomeric SMILES

C1CC[C@H](CC2=CC=CC=C2CC1)O

SMILES

C1CCC(CC2=CC=CC=C2CC1)O

Canonical SMILES

C1CCC(CC2=CC=CC=C2CC1)O

Other CAS RN

127654-55-1

synonyms

1,2-benzocyclononen-3-ol

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.